molecular formula C7H12ClN3O2 B1603933 Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride CAS No. 39070-12-7

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No. B1603933
CAS RN: 39070-12-7
M. Wt: 205.64 g/mol
InChI Key: PVMOYVHQCCHBOB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the empirical formula C7H11N3O2 . It is a solid substance with a molecular weight of 169.18 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate consists of a five-membered imidazole ring, which contains two nitrogen atoms, attached to a carboxylate group . The SMILES string representation of this compound is NC1=NC=C (C (OCC)=O)N1C .


Physical And Chemical Properties Analysis

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a solid substance . It has a molecular weight of 169.18 and a density of 1.3±0.1 g/cm3 . The boiling point is 338.2±34.0 °C at 760 mmHg .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-amino-3-methylimidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-6(11)5-4-9-7(8)10(5)2;/h4H,3H2,1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMOYVHQCCHBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615137
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride

CAS RN

39070-12-7
Record name Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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